1-methylpiperidin-4-yl N-methylcarbamate
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Overview
Description
1-Methylpiperidin-4-yl N-methylcarbamate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol. This compound is known for its diverse applications in various fields of research and industry.
Preparation Methods
The synthesis of 1-methylpiperidin-4-yl N-methylcarbamate typically involves the reaction of 1-methylpiperidine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methylpiperidin-4-yl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
1-Methylpiperidin-4-yl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-methylpiperidin-4-yl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Methylpiperidin-4-yl N-methylcarbamate can be compared with other similar compounds, such as:
N-methylcarbamate: While both compounds share the carbamate functional group, this compound has a unique piperidine ring that imparts different chemical and biological properties.
Piperidine derivatives: These compounds, including substituted piperidines and piperidinones, are widely used in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(11)12-7-3-5-10(2)6-4-7/h7H,3-6H2,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEZCLGZQVGHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143103-17-7 |
Source
|
Record name | 1-methylpiperidin-4-yl N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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